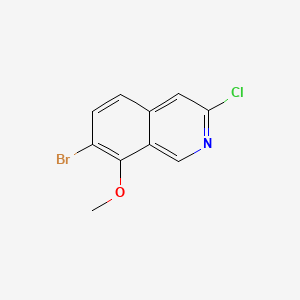
4-Fluorobenzeneundecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluorobenzeneundecanoic acid is an organic compound with the molecular formula C17H25FO2. It is a derivative of benzoic acid, where a fluorine atom is substituted at the para position of the benzene ring, and an undecanoic acid chain is attached.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorobenzeneundecanoic acid typically involves the introduction of a fluorine atom into the benzene ring followed by the attachment of the undecanoic acid chain. One common method is the Schiemann reaction, where a 4-aminobenzoic acid is diazotized and then treated with tetrafluoroborate to introduce the fluorine atom. The resulting compound is then hydrolyzed to obtain 4-Fluorobenzoic acid, which can be further reacted with undecanoic acid to form this compound .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. The use of advanced reaction conditions and catalysts can enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 4-Fluorobenzeneundecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzene derivatives
Aplicaciones Científicas De Investigación
4-Fluorobenzeneundecanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 4-Fluorobenzeneundecanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The undecanoic acid chain can also influence the compound’s lipophilicity and membrane permeability, affecting its overall biological activity .
Comparación Con Compuestos Similares
4-Fluorobenzoic acid: A simpler derivative with a shorter carbon chain.
2-Fluorobenzoic acid: An isomer with the fluorine atom at the ortho position.
3-Fluorobenzoic acid: An isomer with the fluorine atom at the meta position.
Uniqueness: 4-Fluorobenzeneundecanoic acid is unique due to its longer carbon chain, which can impart different physicochemical properties and biological activities compared to its simpler analogs. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound for various applications .
Propiedades
Número CAS |
1258638-45-7 |
|---|---|
Fórmula molecular |
C17H25FO2 |
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
11-(4-fluorophenyl)undecanoic acid |
InChI |
InChI=1S/C17H25FO2/c18-16-13-11-15(12-14-16)9-7-5-3-1-2-4-6-8-10-17(19)20/h11-14H,1-10H2,(H,19,20) |
Clave InChI |
ZAJFVLORLNMEMY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCCCCCCCCCC(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(Aminomethyl)-6-hydroxypyridin-2-YL]ethanone](/img/structure/B14850244.png)
![1-[4-(Chloromethyl)-6-iodopyridin-2-YL]ethanone](/img/structure/B14850248.png)


![2-[4-Amino-5-(ethoxycarbonyl)pyrimidin-2-YL]ethanamine](/img/structure/B14850258.png)









